

# 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone chemical properties

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## Compound of Interest

Compound Name: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

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An In-Depth Technical Guide to **1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone**: Properties, Synthesis, and Applications

## Introduction

**1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** is a highly functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. As a derivative of the trifluoromethylpyridine (TFMP) scaffold, it embodies key structural features that are highly sought after in modern molecule design. The strategic placement of a chloro group, a trifluoromethyl group, and an acetyl moiety on the pyridine ring creates a versatile building block with multiple reactive handles for chemical elaboration.

The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties.<sup>[1][2]</sup> These enhancements include increased metabolic stability, greater lipophilicity (which can improve membrane permeability), and altered electronic properties that can lead to stronger binding affinity with biological targets.<sup>[1][2]</sup> Simultaneously, the chlorine atom serves as a convenient leaving group for nucleophilic substitution reactions and a key participant in cross-coupling reactions, providing a direct pathway for constructing more complex molecular architectures.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of the chemical properties, plausible synthetic routes, reactivity, and applications of this valuable intermediate.

# Physicochemical and Structural Properties

The fundamental identity and characteristics of **1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** are summarized below. It is important to note that while core identification data is well-established, comprehensive experimental physicochemical data is not widely available in public databases.

Table 1: Chemical Identity

Identifier	Value	Source
IUPAC Name	1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone	[5]
Synonyms	3-Chloro-2-acetyl-5-(trifluoromethyl)pyridine	
CAS Number	207994-12-5	[6]
Molecular Formula	C8H5ClF3NO	[5][7]
Molecular Weight	223.58 g/mol	[7]
Monoisotopic Mass	223.00117 Da	[5]

Table 2: Physicochemical Properties

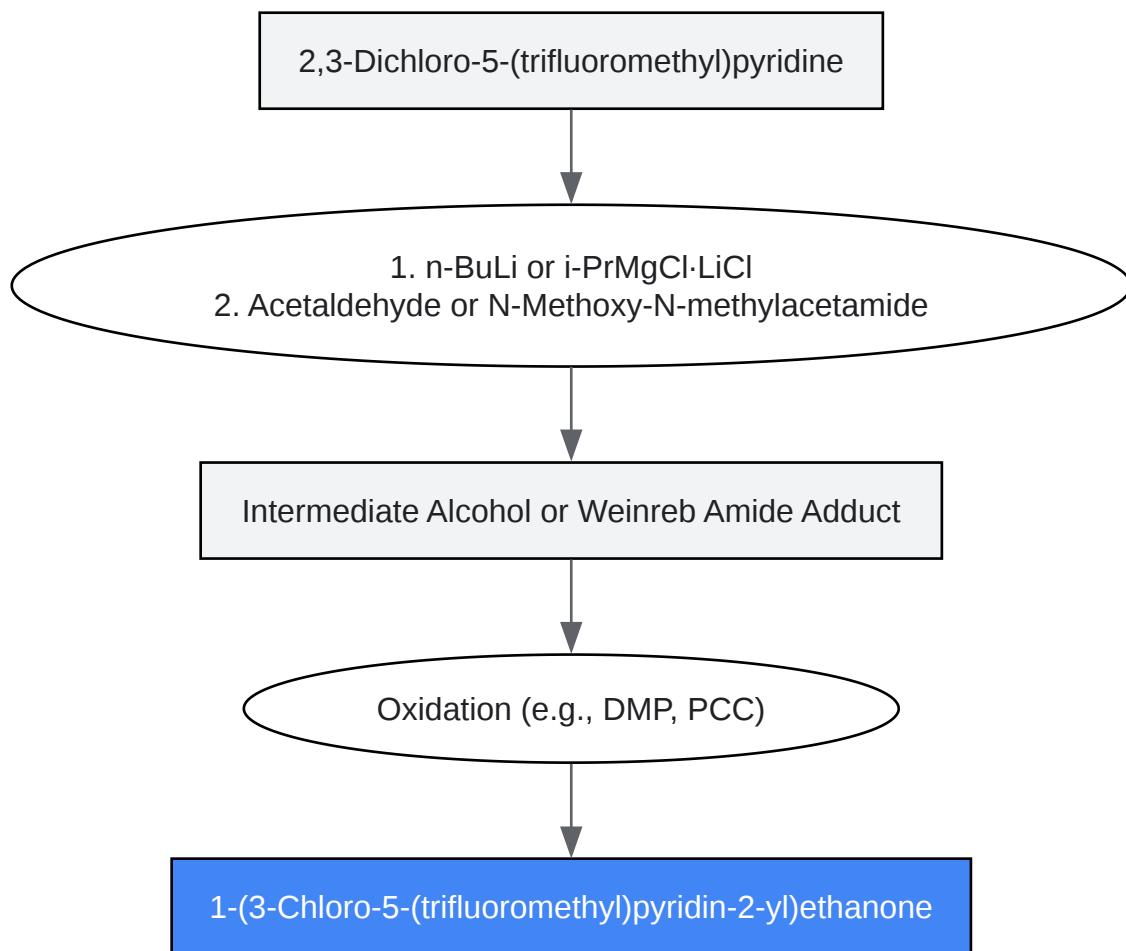
Property	Value	Notes
Physical State	Solid / Crystalline powder (predicted)	Based on typical properties of similar aromatic ketones.
XlogP	2.4	Predicted value, indicating moderate lipophilicity. <a href="#">[5]</a>
Melting Point	Not reported	Experimental data not publicly available.
Boiling Point	Not reported	Experimental data not publicly available.
Solubility	Not reported	Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone).

## Synthesis and Reactivity

### Plausible Synthetic Pathway

While numerous methods exist for the synthesis of trifluoromethylpyridine derivatives, a direct, published protocol for **1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** is not readily found in peer-reviewed literature.[\[8\]](#)[\[9\]](#) However, a logical and chemically sound approach can be devised based on established organometallic chemistry. A plausible route involves the selective acylation of a pre-functionalized pyridine ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a known commodity intermediate.[\[8\]](#)[\[9\]](#)

The key transformation would involve a selective metal-halogen exchange at the more reactive 2-position, followed by quenching with an acetylating agent. The higher reactivity of the C2-chlorine is due to the inductive effect of the adjacent ring nitrogen.



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Caption: Proposed synthetic workflow for **1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone**.

## Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on established chemical principles.

- Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C.
  - Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the quenching of the highly reactive organolithium reagent. The low temperature stabilizes the

lithiated intermediate, preventing side reactions.

- Metal-Halogen Exchange: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.
  - Causality: n-BuLi selectively replaces the chlorine at the C2 position due to its higher reactivity. A slight excess ensures complete conversion of the starting material.
- Acylation: N-Methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) is added dropwise. The reaction is allowed to warm slowly to room temperature overnight.
  - Causality: The Weinreb amide is an excellent acylating agent that forms a stable tetrahedral intermediate, preventing over-addition to form a tertiary alcohol, which is a common side reaction with other acylating agents like acid chlorides or esters.
- Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
  - Causality: The aqueous workup removes inorganic salts and unreacted reagents. Column chromatography is a standard method for purifying organic compounds of moderate polarity.

## Core Reactivity Profile

The molecule's utility stems from its distinct reactive sites:

- Acetyl Group: The ketone is susceptible to a wide range of transformations, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions (e.g., aldol, Claisen-Schmidt) at the methyl position after deprotonation.
- Chloro Substituent: The C3-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, serve as a handle for transition-metal-catalyzed

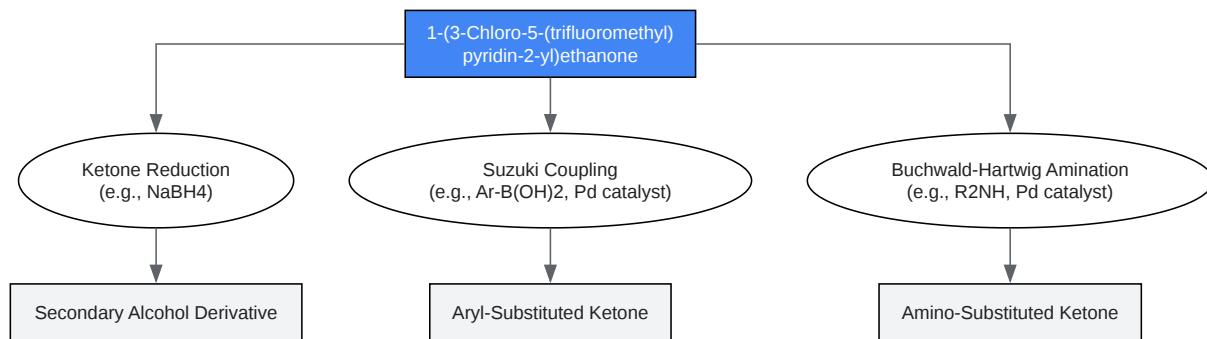
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amino groups.

- Pyridine Ring: The trifluoromethyl group deactivates the ring towards electrophilic substitution but activates the chloro-substituent towards nucleophilic attack. The nitrogen atom retains its basicity and can be quaternized.

## Applications in Research and Development

### Role as a Versatile Chemical Intermediate

**1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** is not typically an end-product but rather a high-value intermediate. Its structure is a cornerstone for building larger, more complex molecules with potential biological activity. The TFMP core is found in numerous commercialized agrochemicals and pharmaceuticals.<sup>[8][9][10][11]</sup> The presence of both a coupling-ready chloro group and a modifiable ketone allows for a divergent synthetic approach, where a wide variety of derivatives can be generated from a single, common intermediate. This is a powerful strategy in both drug discovery and agrochemical research for building libraries of compounds for screening.<sup>[12]</sup>



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Caption: Divergent synthesis pathways from the core intermediate.

## Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** is not widely published. Therefore, safety precautions must be extrapolated from structurally related compounds, such as other halogenated and trifluoromethylated pyridines.[\[13\]](#)[\[14\]](#)[\[15\]](#) These related compounds are often classified as hazardous.[\[15\]](#)[\[16\]](#)

### General Precautions:

- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[13\]](#)[\[16\]](#) Avoid contact with skin, eyes, and clothing.[\[15\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[\[13\]](#)[\[16\]](#)
- **Fire Safety:** Keep away from heat, sparks, and open flames.[\[13\]](#)[\[14\]](#)
- **First Aid:**
  - **Skin Contact:** Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[16\]](#)[\[17\]](#)
  - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[13\]](#)[\[16\]](#)
  - **Inhalation:** Move the person to fresh air. If breathing is difficult, seek medical attention.[\[16\]](#)
  - **Ingestion:** Rinse mouth and seek immediate medical attention. Do not induce vomiting.[\[15\]](#)[\[17\]](#)

### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[13\]](#)[\[16\]](#)
- Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[15\]](#)

## Conclusion

**1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone** stands out as a strategically designed chemical building block. Its value is derived not from its own biological activity, but from the potential it unlocks for chemists. The combination of a trifluoromethyl group for modulating physicochemical properties and a versatile chloro-ketone framework for divergent synthesis makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals. Its careful handling and application in well-designed synthetic campaigns will continue to contribute to the discovery of new and effective chemical entities.

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